
VEGF Receptor 2 Kinase Inhibitor II
Descripción
Chemical Identity and Mechanism: VEGF Receptor 2 Kinase Inhibitor II (CAS 269390-69-4), also known as N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is a pyridinyl-anthranilamide compound classified as a reversible, ATP-competitive inhibitor . It primarily targets vascular endothelial growth factor receptor 2 (VEGFR-2/KDR/Flk-1), with additional activity against VEGFR-1 (Flt-1) and c-Kit tyrosine kinases .
Propiedades
IUPAC Name |
(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPWPWVGFSLOP-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288144-20-7 | |
Record name | Vegfr 2 kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEGFR 2 KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Route and Key Reactions
The synthesis began with the condensation of 4-hydroxyquinazoline with substituted benzaldehydes to form Schiff’s base intermediates. Subsequent nucleophilic substitution with alkyl halides introduced alkoxy side chains at the 4-position. For 4t , a chloromethylphenyl group was incorporated, followed by reductive amination to stabilize the Schiff’s base moiety. Critical steps included:
-
Step 1 : Condensation of 4-hydroxyquinazoline with 3-nitrobenzaldehyde in acetic acid under reflux (12 h).
-
Step 2 : Alkylation using 2-chloroethylamine hydrochloride in DMF at 80°C.
-
Step 3 : Catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines.
Structure-Activity Relationships (SAR)
Modifications at the 4-position profoundly influenced VEGFR-2 affinity (Table 1):
Compound | R Group | VEGFR-2 IC₅₀ (µM) | Selectivity vs. EGFR |
---|---|---|---|
4t | 3-Cl-C₆H₄-CH₂O- | 2.32 | 100-fold |
4s | 4-NO₂-C₆H₄-O- | 4.74 | 60-fold |
4q | 2-F-C₆H₄-O- | 5.48 | 45-fold |
Back-to-Front Design of Triazole-Linked Phenylureas (Compound VH02)
A 2013 study employed a back-to-front strategy to develop VH02 , a triazole-linked phenylurea inhibitor with submicromolar potency against VEGFR-2 (IC₅₀ = 0.56 µM). This approach prioritized occupancy of the hydrophobic back pocket before extending into the ATP-binding front pocket.
Modular Synthesis via CuAAC
The synthesis leveraged copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct a 1,4-disubstituted triazole linker:
-
Step 1 : Preparation of 3-(3′-chloromethylphenyl)urea (1 ) via reaction of 3-isocyanatobenzyl chloride with ammonium hydroxide.
-
Step 2 : Conversion of terminal alkyne 1 to azide intermediate using NaN₃/CuSO₄.
-
Step 3 : Cycloaddition with 6-indazolylacetylene to form VH02 (yield: 68%).
Binding Mode and Selectivity
Docking studies revealed that VH02 engages both front and back pockets of VEGFR-2 (Figure 1):
-
Front pocket : 6-Indazolyl group forms H-bonds with Glu917 and Cys919.
-
Back pocket : Urea moiety interacts with Asp1046 via dual H-bonds.
-
Triazole linker : Stabilizes Lys868 through a π-cation interaction.
VH02 exhibited 13-fold selectivity for VEGFR-2 over EGFR (IC₅₀ = 33 µM) and inhibited endothelial tube formation at 0.3 µM, confirming antiangiogenic activity.
Benzoheterocyclic Inhibitors Targeting DFG-In Conformation
A 2020 study explored benzoheterocyclic derivatives (e.g., 5a , 9a , 14 ) capable of inhibiting both DFG-in (active) and DFG-out (inactive) conformations of VEGFR-2.
Synthesis of Benzimidazole-Indole Hybrids
Key steps for 5a included:
-
Step 1 : Coupling of 5-nitroindole-2-carboxylic acid with benzimidazole using EDC/HOBt.
-
Step 2 : Reduction of nitro group with SnCl₂/HCl.
-
Step 3 : Sulfonation with mesyl chloride to enhance solubility.
Dual Conformational Inhibition
Compound 14 demonstrated the strongest binding to DFG-in VEGFR-2 (ΔG = −9.0 kcal/mol), forming H-bonds with Ser811 and hydrophobic interactions with Leu730. Enzymatic data correlated with cellular activity:
Compound | VEGFR-2 IC₅₀ (nM) | HELA Cell IC₅₀ (µM) |
---|---|---|
5a | 8.4 | 33 |
9a | 8.5 | 21 |
14 | 9.0 | 4 |
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
Selectivity Profiles
Scaffold | VEGFR-2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | PDGFR IC₅₀ (µM) |
---|---|---|---|
4-Alkoxyquinazoline | 2.32 | 232.54 | 44.98 |
Triazole-urea | 0.56 | 33.00 | >100 |
Benzoheterocycle | 0.009 | 0.135 | 0.087 |
Análisis De Reacciones Químicas
Tipos de Reacciones
El Inhibidor de la Kinasa VEGFR2 II sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y modificación del Inhibidor de la Kinasa VEGFR2 II incluyen fenilendiamina, compuestos dicarbonílicos, agentes oxidantes, agentes reductores y varios nucleófilos. Las condiciones de reacción a menudo involucran altas temperaturas, ácidos fuertes y disolventes específicos para facilitar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinoxalina con modificaciones que mejoran su actividad inhibitoria contra VEGFR2. Estos derivados se evalúan por sus actividades antiproliferativas contra líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Cancer Treatment
- Mechanism : VEGFR2 inhibitors block the signaling pathways activated by VEGF, leading to reduced angiogenesis and tumor growth. This is particularly effective in solid tumors where blood supply is critical for growth and metastasis.
- Clinical Use : Compounds such as Sunitinib and Sorafenib have been approved for treating renal cell carcinoma and hepatocellular carcinoma, respectively. These drugs exhibit potent inhibition of VEGFR2, leading to improved patient outcomes in clinical settings .
- Combination Therapies
- Preclinical Models
Efficacy in Tumor Xenografts
A study investigating the antitumor efficacy of GW654652, a selective VEGFR2 inhibitor, revealed that tumors expressing higher levels of VEGF were more sensitive to treatment. The correlation between tumor response and VEGF/VEGFR2 expression suggests that these markers could guide patient selection for targeted therapies .
Resistance Mechanisms
Research into acquired resistance to anti-VEGF therapies highlighted that some resistant tumor clones exhibited reduced expression of VEGFR2. This finding emphasizes the need for continuous monitoring of receptor expression levels during treatment to adapt therapeutic strategies accordingly .
Data Table: Summary of Selected VEGFR2 Inhibitors
Compound Name | Type | Indication | IC50 (nM) | Administration Route | Clinical Status |
---|---|---|---|---|---|
Sunitinib | Small molecule | Renal cell carcinoma | 10 | Oral | Approved |
Sorafenib | Small molecule | Hepatocellular carcinoma | 90 | Oral | Approved |
Ramucirumab | Monoclonal antibody | Gastric cancer | 0.8-1.0 | Intravenous | Approved |
GW654652 | Small molecule | Various solid tumors | 150 | Oral | Clinical trials |
CHMFL-VEGFR2-002 | Small molecule | Research tool | 66 | N/A | Preclinical |
Mecanismo De Acción
El Inhibidor de la Kinasa VEGFR2 II ejerce sus efectos uniéndose competitivamente al sitio de unión al ATP del dominio de tirosina quinasa de VEGFR2. Esta unión inhibe la autofosforilación y la dimerización del receptor, bloqueando así las vías de señalización descendentes involucradas en la angiogénesis. La inhibición de VEGFR2 conduce a una reducción de la proliferación y la migración de las células endoteliales, suprimiendo en última instancia el crecimiento tumoral y la metástasis .
Comparación Con Compuestos Similares
Key Properties :
- Selectivity: Exhibits moderate selectivity for VEGFR-2, though cross-reactivity with VEGFR-1 and c-Kit is noted .
- Cell Permeability : Cell-permeable, enabling in vitro and in vivo studies of angiogenesis and tumor growth modulation .
- Applications : Used in antiangiogenic and antitumor research, particularly in phosphorylation assays to study VEGF-driven signaling pathways .
Structural Insights :
The compound’s pyridinyl-anthranilamide scaffold facilitates competitive binding to the ATP pocket of VEGFR-2, blocking autophosphorylation and downstream signaling (e.g., PI3K/AKT, MAPK pathways) critical for endothelial cell proliferation .
Table 1: Comparative Analysis of VEGFR-2 Inhibitors
Key Structural and Functional Insights :
Scaffold Diversity: Pyridinyl-anthranilamide (Inhibitor II): Balances moderate selectivity with broad kinase inhibition, making it versatile for exploratory angiogenesis studies . Anilinoquinazoline (ZM323881): The planar quinazoline structure enhances binding to VEGFR-2’s hydrophobic pocket, contributing to sub-nanomolar potency . Indolin-2-one (SU5408): Rigid bicyclic structure improves selectivity by minimizing interactions with non-target kinases .
Selectivity Profiles :
- Rivoceranib demonstrates superior selectivity in biochemical panels, attributed to its type II binding mode (targeting the DFG-out conformation), which reduces off-target effects compared to ATP-competitive type I inhibitors like Inhibitor II .
- Compound 17 achieves VEGFR-2 selectivity through steric hindrance from ortho-substituents, avoiding VEGFR-1’s distinct ATP pocket topology .
Clinical Relevance :
- ZM323881 and rivoceranib have advanced to clinical trials due to their high selectivity, whereas Inhibitor II remains a research tool .
- SU5416 (semaxanib) , a first-generation indolin-2-one inhibitor, showed antiangiogenic activity in vitro but faced clinical limitations due to toxicity, highlighting the need for improved selectivity .
Critical Research Findings :
- Assay Variability : Absolute IC₅₀ values for inhibitors vary across studies due to differences in assay conditions (e.g., ATP concentration, enzyme sources), though relative potencies remain consistent .
- Type II Inhibitors (e.g., rivoceranib) : These compounds exhibit slower off-rates and enhanced kinase selectivity compared to type I inhibitors, making them promising for sustained VEGFR-2 blockade .
- Cross-Reactivity Concerns : Inhibitor II’s activity against c-Kit may confound results in models where stem cell factor signaling is active, necessitating complementary use of selective inhibitors like ZM323881 .
Actividad Biológica
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can impede tumor growth and metastasis, making it a significant target in cancer therapy. This article explores the biological activity of VEGF Receptor 2 Kinase Inhibitor II, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
VEGFR-2 is activated by binding to its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival. This compound functions primarily by stabilizing the inactive DFG-out conformation of the receptor, thereby preventing ATP binding and subsequent phosphorylation events crucial for signal transduction .
Structure-Activity Relationship (SAR)
The design of VEGFR-2 inhibitors often follows specific structural guidelines to enhance potency and selectivity. Key features include:
- Heteroaromatic Ring System : This core structure occupies the ATP-binding site and forms essential hydrogen bonds with the Cys919 residue.
- Hydrogen Bond Donor-Acceptor Pairs : These interactions typically involve amide or urea moieties that engage with residues in the DFG domain.
- Allosteric Binding Sites : Type II inhibitors utilize an allosteric site adjacent to the ATP binding pocket, which becomes accessible only when the receptor adopts its inactive conformation .
Efficacy in Preclinical Studies
Several studies have evaluated the potency of various VEGFR-2 inhibitors:
- Vandetanib : Demonstrated a significant reduction in tumor vessel density and enhanced apoptosis in hepatoma models. In vivo studies showed that vandetanib treatment led to improved survival rates and reduced intrahepatic metastases .
- Tivozanib : Exhibited remarkable selectivity for VEGFR-2 with an IC50 of 0.16 nM. Clinical trials indicated an overall response rate (ORR) of 27% in patients with metastatic renal cell carcinoma (mRCC) and a progression-free survival (PFS) of approximately 12.1 months .
- Cinnamon Extract : A natural product found to inhibit VEGFR-2 kinase activity through its polyphenolic components, demonstrating potential as a dietary agent against cancer .
Case Study 1: Vandetanib in Lung Cancer
A clinical study assessed vandetanib's effects on lung cancer patients. It revealed that treatment significantly inhibited VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and reduced tumor growth in mice models. The study noted manageable side effects, indicating a favorable therapeutic profile .
Case Study 2: Ramucirumab for Hepatocellular Carcinoma
In a Phase II study involving ramucirumab, patients with advanced hepatocellular carcinoma showed promising results with improved progression-free survival and potential biomarkers indicating response to therapy. This highlights the role of targeted VEGFR-2 inhibition in managing advanced cancers .
Summary of Key Findings
Compound | IC50 (nM) | Primary Action | Clinical Outcome |
---|---|---|---|
Vandetanib | Not specified | Inhibits VEGFR-2 phosphorylation | Reduced tumor growth; improved survival |
Tivozanib | 0.16 | Selective inhibition of VEGFRs | ORR 27%; PFS 12.1 months |
Cinnamon Extract | Not specified | Inhibits VEGFR-2 kinase activity | Potential anti-cancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.